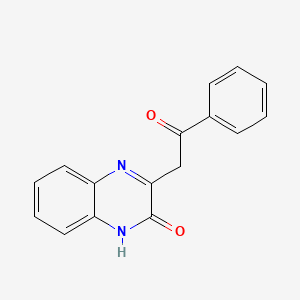

3-(2-Oxo-2-phenylethyl)quinoxalin-2(1h)-one

Descripción general

Descripción

3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with a phenylethyl substituent at the 3-position and an oxo group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one typically involves the condensation of 2-phenylethylamine with 1,2-dicarbonyl compounds, followed by cyclization and oxidation steps. One common method includes the reaction of 2-phenylethylamine with glyoxal in the presence of an acid catalyst to form the quinoxaline ring, followed by oxidation using an oxidizing agent such as potassium permanganate to introduce the oxo group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Formation of quinoxaline derivatives with additional oxo groups.

Reduction: Formation of 3-(2-hydroxy-2-phenylethyl)quinoxalin-2(1H)-one.

Substitution: Formation of halogenated or alkylated quinoxaline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity : Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. 3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects : Research has shown that compounds similar to this compound can provide neuroprotective effects against oxidative stress and neuroinflammation, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests a potential role in developing new antimicrobial agents.

Pharmacology

Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, it may act as an inhibitor of kinases involved in cancer progression.

Drug Development : The compound serves as a scaffold for synthesizing new drugs with enhanced pharmacological profiles. Modifications to its structure can lead to derivatives with improved potency and selectivity for biological targets.

Material Science

Organic Electronics : The unique electronic properties of quinoxaline derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the incorporation of this compound into these materials is ongoing.

Table of Applications

| Application Area | Specific Uses | References |

|---|---|---|

| Medicinal Chemistry | Anticancer, Neuroprotective, Antimicrobial | |

| Pharmacology | Enzyme Inhibition, Drug Development | |

| Material Science | Organic Electronics |

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, leading to a decrease in cell viability.

Case Study 2: Neuroprotective Effects

In another investigation, the neuroprotective effects of the compound were assessed using an in vitro model of oxidative stress induced by hydrogen peroxide on neuronal cells. Results indicated that treatment with this compound reduced cell death and inflammation markers significantly, highlighting its potential for neurodegenerative disease therapy.

Case Study 3: Antimicrobial Efficacy

A recent publication reported the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The study revealed that it inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for new antimicrobial agents.

Mecanismo De Acción

The mechanism of action of 3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Quinoxalin-2(1H)-one: Lacks the phenylethyl substituent and oxo group.

2-Phenylethylquinoxaline: Lacks the oxo group.

3-(2-Hydroxy-2-phenylethyl)quinoxalin-2(1H)-one: Contains a hydroxyl group instead of an oxo group.

Uniqueness

3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the phenylethyl and oxo groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Actividad Biológica

3-(2-Oxo-2-phenylethyl)quinoxalin-2(1H)-one is a derivative of quinoxalin-2(1H)-one, a class of compounds known for their diverse biological activities. Quinoxalinones have been extensively studied due to their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates that the compound contains a quinoxaline core substituted with a phenyl group and a keto group, which significantly influences its biological activity.

Antimicrobial Activity

Research indicates that quinoxalinone derivatives exhibit significant antimicrobial properties. A study evaluating various substituted quinoxalinones found that this compound demonstrated potent antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting this compound could serve as a lead in antibiotic development .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been documented. In vitro studies showed that this compound inhibited the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cell lines. The mechanism appears to involve the inhibition of the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoxaline derivatives. A recent investigation demonstrated that this compound induced apoptosis in human cancer cell lines, including breast and lung cancer cells. The compound was shown to activate caspase pathways and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of quinoxaline derivatives. Modifications at various positions on the quinoxaline core can enhance or diminish biological efficacy. For instance, substituents on the phenyl ring significantly affect the compound's potency against microbial strains and cancer cells.

| Substituent Position | Effect on Activity |

|---|---|

| 4-position | Increased antibacterial activity |

| 7-position | Enhanced anti-inflammatory effects |

| 5-position | Improved anticancer efficacy |

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various quinoxaline derivatives, this compound exhibited superior activity against Candida albicans, with an MIC of 8 µg/mL compared to traditional antifungals like fluconazole (MIC = 32 µg/mL). This suggests its potential as an alternative treatment for fungal infections .

Case Study 2: Anti-inflammatory Mechanism

A study using DSS-induced colitis models demonstrated that treatment with this compound significantly reduced colonic inflammation markers and histopathological damage. The compound's ability to modulate NLRP3 inflammasome activation was noted as a key mechanism behind its anti-inflammatory effects .

Propiedades

IUPAC Name |

3-phenacyl-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15(11-6-2-1-3-7-11)10-14-16(20)18-13-9-5-4-8-12(13)17-14/h1-9H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQHYOQMYFQWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278808 | |

| Record name | 3-(2-oxo-2-phenylethyl)quinoxalin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22298-77-7 | |

| Record name | NSC99097 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10182 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-oxo-2-phenylethyl)quinoxalin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.